molecular formula C9H5ClF4 B14171396 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene CAS No. 922141-57-9

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene

Katalognummer: B14171396
CAS-Nummer: 922141-57-9
Molekulargewicht: 224.58 g/mol
InChI-Schlüssel: KDUOOXSJJBIUDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound that features a unique combination of chlorine and fluorine atoms attached to an indene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of an indene derivative. One common method is the reaction of 7-chloroindene with tetrafluoromethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted indenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated indenes.

Wissenschaftliche Forschungsanwendungen

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Chemical Research: Studied for its reactivity and potential as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the presence of electronegative fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar reactivity.

    2-Chloro-1,1,1,2-tetrafluoroethane: Used in refrigerants and fire suppression systems.

Uniqueness

7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which provides distinct electronic and steric properties compared to simpler fluorinated compounds. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.

Eigenschaften

CAS-Nummer

922141-57-9

Molekularformel

C9H5ClF4

Molekulargewicht

224.58 g/mol

IUPAC-Name

4-chloro-2,2,3,3-tetrafluoro-1H-indene

InChI

InChI=1S/C9H5ClF4/c10-6-3-1-2-5-4-8(11,12)9(13,14)7(5)6/h1-3H,4H2

InChI-Schlüssel

KDUOOXSJJBIUDI-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=CC=C2)Cl)C(C1(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.